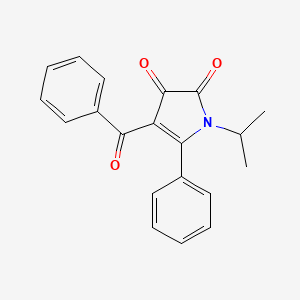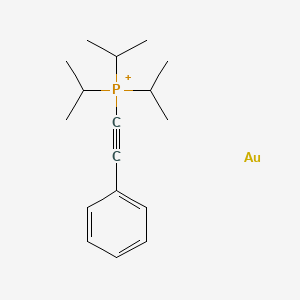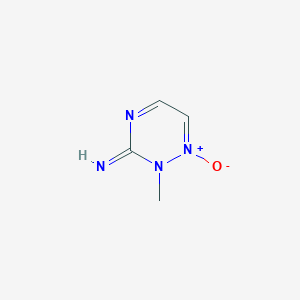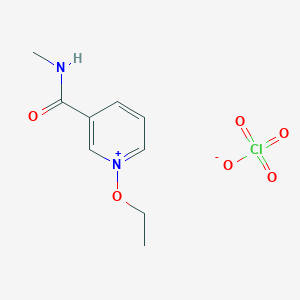
1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate is a chemical compound with a unique structure that includes an ethoxy group, a methylcarbamoyl group, and a pyridinium ion paired with a perchlorate anion
Métodos De Preparación
The synthesis of 1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate typically involves the reaction of 1-ethoxy-3-pyridinol with methyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where nucleophiles such as amines or thiols replace the ethoxy or methylcarbamoyl groups.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the carbamoyl group and the formation of corresponding amines and carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes.
Aplicaciones Científicas De Investigación
1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based compounds and as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating biological pathways and its efficacy in treating certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methylcarbamoyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The pyridinium ion enhances the compound’s solubility and stability, facilitating its transport and activity within biological systems.
Comparación Con Compuestos Similares
1-Ethoxy-3-(methylcarbamoyl)pyridin-1-ium perchlorate can be compared with other similar compounds, such as:
1-Methoxy-3-(methoxycarbonyl)pyridin-1-ium perchlorate: This compound has a methoxy group instead of an ethoxy group and a methoxycarbonyl group instead of a methylcarbamoyl group.
1-Ethoxy-3-(methylcarbamoyl)pyridinium chloride: Similar to the perchlorate compound but with a chloride anion, this compound may have different solubility and stability properties.
The uniqueness of this compound lies in its specific combination of functional groups and its perchlorate anion, which confer distinct chemical and physical properties that are valuable in various research and industrial applications.
Propiedades
Número CAS |
90136-67-7 |
|---|---|
Fórmula molecular |
C9H13ClN2O6 |
Peso molecular |
280.66 g/mol |
Nombre IUPAC |
1-ethoxy-N-methylpyridin-1-ium-3-carboxamide;perchlorate |
InChI |
InChI=1S/C9H12N2O2.ClHO4/c1-3-13-11-6-4-5-8(7-11)9(12)10-2;2-1(3,4)5/h4-7H,3H2,1-2H3;(H,2,3,4,5) |
Clave InChI |
GSTZCOOFDCPECN-UHFFFAOYSA-N |
SMILES canónico |
CCO[N+]1=CC=CC(=C1)C(=O)NC.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)

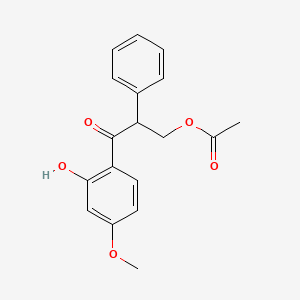
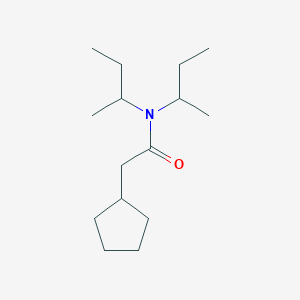
![3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)-](/img/structure/B14370160.png)
![Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane](/img/structure/B14370173.png)
![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)
